![molecular formula C18H17ClN2O3 B2745785 2-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4(3H)-one CAS No. 1707586-44-4](/img/structure/B2745785.png)
2-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This usually includes the compound’s systematic name, its synonyms, and its structural formula.
Synthesis Analysis
This involves a detailed description of how to synthesize the compound from readily available starting materials.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, and other physical properties, as well as its chemical stability and reactivity.科学的研究の応用
Antimicrobial and Antitumor Activities
- Antimicrobial Activity : Novel quinazolinone derivatives have been evaluated for their potential as antimicrobial agents. Studies have identified compounds with excellent activity against several strains of bacteria, highlighting the scaffold's significance in developing new antimicrobials (Desai et al., 2011).
- Antitumor Activity : The antitumor potential of quinazolin-4(3H)-ones has been explored, with some derivatives showing broad-spectrum effectiveness against numerous cancer cell lines. This suggests their role as useful templates for future development into more potent antitumor agents (Gawad et al., 2010).
Synthesis and Structural Analysis
- Synthesis Methodologies : Research has led to the development of efficient synthetic methods for quinazolin-4(3H)-ones, with recent advancements improving the yield and purity of these compounds. These methods are foundational for producing quinazoline-based drugs and for combinatorial chemistry applications (Őrfi et al., 2004).
- Structural and Electronic Properties : The structural and electronic properties of quinazoline derivatives have been analyzed through experimental and theoretical approaches. This includes X-ray crystallography and quantum chemical calculations, providing insights into the molecular stability and interactions that underpin their biological activities (Gandhi et al., 2020).
Anticonvulsant Activity
- Anticonvulsant Properties : Certain quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant activity, revealing compounds that offer protection against seizures with relatively low neurotoxicity. This showcases the potential for developing new anticonvulsant drugs based on the quinazolinone structure (Wolfe et al., 1990).
Safety And Hazards
This involves a description of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.
将来の方向性
This could involve potential applications of the compound, areas for further research, and so on.
特性
IUPAC Name |
2-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-23-15-8-7-12(11-16(15)24-2)9-10-21-17(22)13-5-3-4-6-14(13)20-18(21)19/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFAESNDDWSRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B2745702.png)
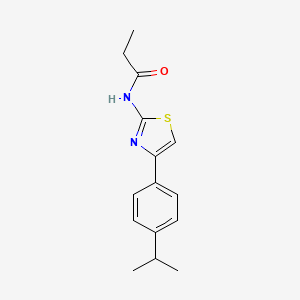
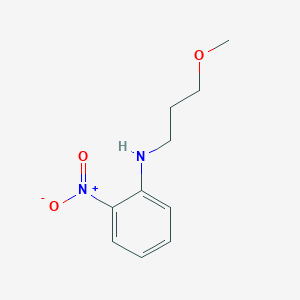
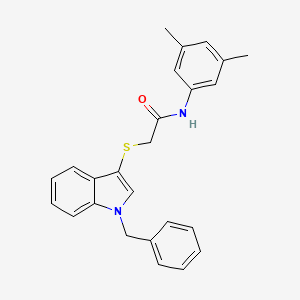
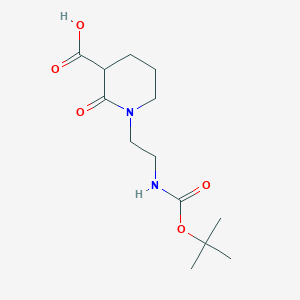
![N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2745713.png)
![[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B2745714.png)
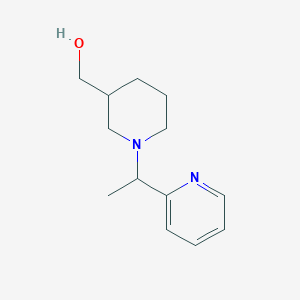
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfonylbenzamide](/img/structure/B2745717.png)
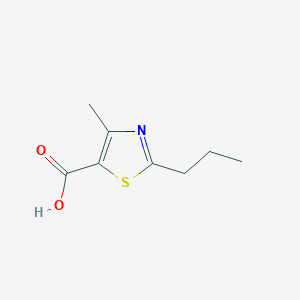
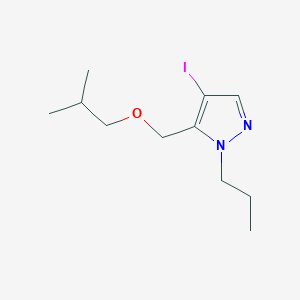
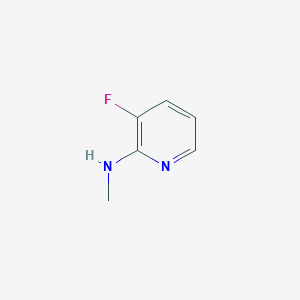
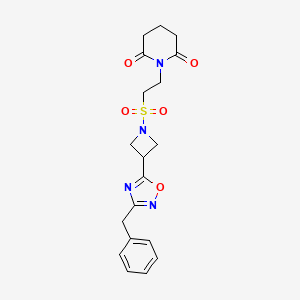
![N-(3-chloro-4-methoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2745725.png)